molecular formula C12H17BrN2O2 B7895672 6-(4-Bromophenoxy)-hexanoic acid hydrazide

6-(4-Bromophenoxy)-hexanoic acid hydrazide

Cat. No.: B7895672
M. Wt: 301.18 g/mol
InChI Key: DZINUCFPCADHRL-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)-hexanoic acid hydrazide is a chemical compound characterized by a bromophenoxy group attached to a hexanoic acid hydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenoxy)-hexanoic acid hydrazide typically involves the following steps:

  • Bromination: The starting material, hexanoic acid, undergoes bromination to introduce the bromophenoxy group.

  • Hydrazide Formation: The brominated hexanoic acid is then reacted with hydrazine to form the hydrazide derivative.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Bromophenoxy)-hexanoic acid hydrazide can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or esters.

  • Reduction: Reduction of the hydrazide group to amines.

  • Substitution: Replacement of the bromophenoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters.

  • Reduction: Amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

6-(4-Bromophenoxy)-hexanoic acid hydrazide has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(4-Bromophenoxy)-hexanoic acid hydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenoxy group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The hydrazide group can participate in hydrogen bonding and other interactions, contributing to its mechanism of action.

Comparison with Similar Compounds

6-(4-Bromophenoxy)-hexanoic acid hydrazide is unique due to its specific structural features. Similar compounds include:

  • 6-(4-Bromophenoxy)hexan-1-ol: A related compound with a hydroxyl group instead of the hydrazide group.

  • 6-(4-Bromophenoxy)pyridin-3-amine: Another related compound with an amine group instead of the hydrazide group.

These compounds differ in their functional groups, leading to variations in their chemical properties and biological activities.

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Biological Activity

6-(4-Bromophenoxy)-hexanoic acid hydrazide is a hydrazide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological effects, including antimicrobial, antiproliferative, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound through a synthesis of available research findings.

Chemical Structure and Properties

  • IUPAC Name: 6-(4-bromophenoxy)hexanoic acid hydrazide
  • Molecular Formula: C13H16BrN3O2
  • Molecular Weight: 328.19 g/mol

The presence of the bromophenyl group is significant as halogenated phenyl compounds often exhibit enhanced biological activity due to increased lipophilicity and potential for interaction with biological targets.

Antimicrobial Activity

Research has indicated that hydrazides, including this compound, exhibit notable antimicrobial properties. In a study assessing various hydrazones, some derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 3.91 µg/mL to higher concentrations depending on the specific structure of the hydrazone .

Antiproliferative Activity

The antiproliferative effects of hydrazides have been explored in several cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 0.77 µM against LN-229 glioblastoma cells, indicating potent inhibition of cell proliferation. The selectivity of these compounds towards cancer cells over normal cells suggests a promising therapeutic window for further development .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that hydrazides can modulate oxidative stress levels in cells, potentially leading to reduced proliferation in cancer cells and enhanced antimicrobial action .

Case Studies

StudyOrganism/Cell LineBiological ActivityMIC/IC50 Value
Staphylococcus aureusAntibacterial3.91 µg/mL
LN-229 (glioblastoma)Antiproliferative0.77 µM
Various cancer cell linesAntiproliferativeIC50 < 1 µM

Properties

IUPAC Name

6-(4-bromophenoxy)hexanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c13-10-5-7-11(8-6-10)17-9-3-1-2-4-12(16)15-14/h5-8H,1-4,9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZINUCFPCADHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCC(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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